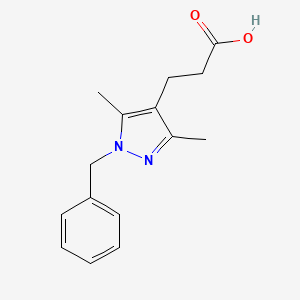

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Vue d'ensemble

Description

3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzyl group, two methyl groups, and a propanoic acid moiety attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.

Addition of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the carboxyl group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid as an anticancer agent. A related compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, exhibited significant antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) with submicromolar efficacy. These compounds were shown to inhibit the mTORC1 pathway and enhance autophagy under nutrient-deficient conditions, suggesting a novel mechanism for targeting cancer cells that are under metabolic stress .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition, autophagy modulation |

| This compound | TBD | TBD |

Autophagy Modulation

The modulation of autophagy is another critical application of this compound class. The ability to selectively enhance basal autophagy while disrupting autophagic flux under starvation conditions could provide a therapeutic advantage in treating cancers that exploit autophagy for survival . This selective action may allow for the sparing of normal cells while targeting cancerous tissues.

Antimicrobial Properties

The benzyl-pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds derived from the pyrazole structure have shown broad-spectrum antimicrobial activity. Although specific data on this compound is limited, related compounds have demonstrated effective inhibition against various bacterial strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Benzofuran-pyrazole compound | 2.50 - 20 | E. coli, Staphylococcus aureus |

| This compound | TBD | TBD |

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of these compounds is essential for optimizing their pharmacological profiles. Studies have indicated that modifications to the pyrazole core can significantly impact biological activity and metabolic stability . Further SAR studies are warranted to elucidate the mechanisms by which these compounds exert their effects.

Case Studies and Future Directions

Several case studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

Case Study 1: Cancer Treatment

A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide on pancreatic cancer cells demonstrated that it not only inhibited cell proliferation but also altered autophagic processes in a manner that could be exploited therapeutically .

Case Study 2: Antimicrobial Screening

Research into benzofuran-pyrazole compounds revealed promising antimicrobial activity with MIC values indicating effectiveness against common pathogens, suggesting potential for development as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound can inhibit enzyme activity by occupying the active site or by allosteric modulation. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

3-(1-Benzyl-1H-pyrazol-4-yl)propanoic acid: Lacks the two methyl groups, which may affect its binding affinity and biological activity.

3-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group instead of a benzyl group, potentially altering its chemical reactivity and pharmacological properties.

3-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Has only one methyl group, which may influence its steric and electronic properties.

Uniqueness: The presence of both benzyl and dimethyl groups in 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid imparts unique steric and electronic characteristics, enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Activité Biologique

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (CAS Number: 381679-93-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic modulation. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is with a molecular weight of 258.32 g/mol. The compound features a pyrazole ring substituted with a benzyl group and a propanoic acid moiety, contributing to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2). These compounds were found to inhibit mTORC1 activity and enhance autophagy, indicating a potential mechanism for their anticancer effects .

| Compound | Activity | Mechanism |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Antiproliferative | Inhibition of mTORC1, enhancement of autophagy |

Metabolic Effects

In addition to its anticancer properties, this compound has been studied for its effects on metabolic pathways. It has shown promise in modulating metabolic responses in various cellular contexts, potentially influencing pathways related to energy metabolism and cellular stress responses.

Case Study 1: Antiproliferative Activity

A study conducted on pancreatic cancer cell lines demonstrated that compounds derived from the pyrazole scaffold exhibited significant antiproliferative activity . The research indicated that these compounds disrupt autophagic flux and interfere with mTORC1 reactivation during starvation/refeeding conditions .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of related pyrazole compounds revealed that modifications on the pyrazole ring significantly influenced their biological activity. For example, variations in substituents led to differences in potency against cancer cell lines, highlighting the importance of molecular structure in determining biological effects .

Propriétés

IUPAC Name |

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERVLMFEJQUIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354826 | |

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381679-93-2 | |

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.